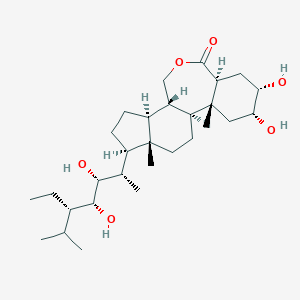

28-Homobrassinolide

Vue d'ensemble

Description

28-Homobrassinolide est un stéroïde végétal appartenant à la famille des brassinostéroïdes. Les brassinostéroïdes sont une classe de dérivés de stérols polyhydroxylés qui jouent un rôle crucial dans la croissance et le développement des plantes. Ils sont connus pour leur capacité à favoriser l'élongation, la division et la différenciation cellulaires. This compound, en particulier, a été identifié comme un puissant agent de croissance et a montré une activité biologique significative dans diverses espèces végétales .

Méthodes De Préparation

Voies Synthétiques et Conditions Réactionnelles : La synthèse du 28-Homobrassinolide implique plusieurs étapes, à partir de précurseurs de stérols facilement disponibles. Les étapes clés comprennent les réactions d'hydroxylation, d'oxydation et de cyclisation. Une voie de synthèse courante implique l'utilisation de 3-méthylbut-1-ynyl lithium, préparé in situ à partir de 1,1-dibromo-3-méthyl-but-1-ène . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que l'acétonitrile et le méthanol, avec un contrôle de la température pour assurer la stabilité des composés intermédiaires.

Méthodes de Production Industrielle : La production industrielle du this compound suit des voies synthétiques similaires mais à plus grande échelle. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour purifier le produit final. Le processus implique l'utilisation de colonnes en acier inoxydable remplies de ODS-C18 et la détection UV à 220 nm .

Analyse Des Réactions Chimiques

Types de Réactions : 28-Homobrassinolide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d'améliorer son activité biologique ou d'étudier son mécanisme d'action.

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés dans des conditions contrôlées pour introduire des fonctions oxygénées.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés pour réduire les groupes cétone ou aldéhyde.

Substitution : Les réactions d'halogénation utilisant des réactifs tels que le brome ou le chlore peuvent introduire des atomes d'halogène dans la molécule.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, oxydés et halogénés du this compound. Ces dérivés sont souvent étudiés pour leurs activités biologiques améliorées ou modifiées .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des brassinostéroïdes.

Biologie : Il joue un rôle crucial dans la compréhension de la croissance et du développement des plantes, en particulier dans les réponses au stress et les voies de signalisation hormonale.

Médecine : Des études récentes ont montré son potentiel dans les thérapies anticancéreuses, antivirales et anti-inflammatoires.

Industrie : this compound est utilisé en agriculture pour améliorer le rendement des cultures et la tolérance au stress. .

5. Mécanisme d'Action

Le mécanisme d'action du this compound implique sa reconnaissance par des kinases réceptrices spécifiques à la surface cellulaire, telles que BRI1 et BAK1. Ces récepteurs transmettent des signaux au noyau via une cascade de phosphorylation, impliquant la phosphorylation de la protéine BSU1 et la dégradation protéasomique des protéines BIN2. Cela permet à BES1/BZR1 d'entrer dans le noyau et de réguler l'expression des gènes cibles . Le composé interagit également avec diverses cibles moléculaires et voies, y compris l'expression du gène LXR dans les modèles animaux .

Applications De Recherche Scientifique

Growth Promotion

28-HBL has been shown to significantly enhance growth parameters in various plant species. Research indicates that treatment with 28-HBL can lead to:

- Increased Shoot and Root Length: In Brassica juncea, for instance, seeds treated with 28-HBL exhibited a notable increase in shoot length compared to untreated controls, with improvements reaching up to 39% under optimal conditions .

- Enhanced Photosynthesis: Studies have demonstrated that 28-HBL improves photosynthetic efficiency by regulating chlorophyll content and photosynthetic enzyme activities .

Table 1: Effects of 28-HBL on Plant Growth Parameters

| Plant Species | Treatment Concentration | Increase in Shoot Length (%) | Increase in Root Length (%) |

|---|---|---|---|

| Brassica juncea | 10^-9 M | 39 | Not specified |

| Lycopersicon esculentum | 10^-6 M | Significant improvement | Significant improvement |

| Cucumis sativus | 10^-8 M | Not specified | Significant improvement |

Stress Tolerance

One of the most critical applications of 28-HBL is its role in enhancing plant tolerance to abiotic stresses such as drought, salinity, and extreme temperatures.

- Drought and Salinity: In studies involving Brassica juncea, pre-treatment with 28-HBL significantly mitigated the adverse effects of salinity stress by improving growth metrics and antioxidant enzyme activities .

- Temperature Stress: Research has shown that 28-HBL treatments can alleviate both high (44°C) and low (4°C) temperature stresses by enhancing the activities of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

Table 2: Impact of 28-HBL on Stress Responses

| Stress Type | Plant Species | Effect of 28-HBL Treatment |

|---|---|---|

| Salinity | Brassica juncea | Improved growth and antioxidant activity |

| High Temperature | Brassica juncea | Increased SOD and CAT activity |

| Low Temperature | Brassica juncea | Enhanced protein content and growth |

Yield Improvement

The application of 28-HBL has been associated with increased crop yields across several species:

- Cereal Crops: Field experiments indicated that treatment with 28-HBL resulted in higher yields for rice (Oryza sativa), wheat (Triticum aestivum), and mustard (Brassica juncea). For instance, exogenous application of 24-EBL/28-HBL enhanced spikelet development in rice, leading to increased grain yield .

- Vegetables and Fruits: In tomato studies, the application of brassinosteroids accelerated fruit ripening and improved overall fruit quality .

Table 3: Crop Yield Improvements with 28-HBL

| Crop Type | Yield Improvement (%) | Reference |

|---|---|---|

| Rice | Significant increase | Zhang et al. |

| Wheat | Significant increase | Zhang et al. |

| Tomato | Improved quality | Study on fruit ripening |

Case Studies

-

Effect on Brassica juncea Under Temperature Stress:

A study demonstrated that pre-treatment with 28-HBL significantly improved SOD activity and reduced lipid peroxidation levels under temperature stress conditions, indicating its protective role against oxidative damage . -

Field Trials on Rice:

In India, field trials showed that application of 28-HBL led to a marked increase in rice yield due to enhanced spikelet development, showcasing its potential for agricultural applications in cereal crops .

Mécanisme D'action

28-Homobrassinolide is compared with other brassinosteroids such as brassinolide, 24-epibrassinolide, and 24-methyl-epibrassinolide. While all these compounds share a similar polyhydroxylated sterol structure, they differ in their side-chain modifications and biological activities . For instance, 24-methyl-epibrassinolide is known to be less active than this compound, highlighting the latter’s superior bioactivity in promoting plant growth and stress tolerance .

Comparaison Avec Des Composés Similaires

28-Homobrassinolide est comparé à d'autres brassinostéroïdes tels que la brassinolide, la 24-épibrassinolide et la 24-méthyl-épibrassinolide. Bien que tous ces composés partagent une structure de stérol polyhydroxylé similaire, ils diffèrent par leurs modifications de la chaîne latérale et leurs activités biologiques . Par exemple, la 24-méthyl-épibrassinolide est connue pour être moins active que la this compound, soulignant la bioactivité supérieure de cette dernière dans la promotion de la croissance des plantes et la tolérance au stress .

Composés Similaires :

- Brassinolide

- 24-Epibrassinolide

- 24-Methyl-epibrassinolide

- 28-Homodolicholide

Activité Biologique

28-Homobrassinolide (28-HBL) is a member of the brassinosteroid family, which are plant hormones known for their crucial role in regulating growth and development. This article explores the biological activity of 28-HBL, focusing on its effects on plant stress responses, antioxidant activities, and overall growth promotion.

Overview of this compound

28-HBL is synthesized from stigmasterol and exhibits significant biological activity similar to other brassinosteroids, such as brassinolide (BL) and 24-epibrassinolide (24-EBL) . The compound has garnered attention for its potential applications in agriculture, particularly in enhancing crop resilience to abiotic stresses.

1. Stress Mitigation:

28-HBL has been shown to enhance plant tolerance against various abiotic stresses including salinity, drought, and extreme temperatures. For instance, a study on Brassica juncea demonstrated that seed priming with 28-HBL significantly improved seedling growth under combined stress conditions (low temperature at 4 °C and high temperature at 44 °C) . The application of 28-HBL resulted in increased shoot and root lengths compared to untreated controls.

2. Antioxidant Activity:

The compound regulates antioxidant enzyme activities, which play a critical role in mitigating oxidative stress. In Brassica juncea, treatment with 28-HBL elevated the activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APOX) . These enzymes help scavenge reactive oxygen species (ROS), thereby protecting plants from oxidative damage.

Case Studies

Case Study 1: Effects on Brassica juncea

- Objective: To evaluate the impact of 28-HBL on seedling performance under temperature and salinity stress.

- Methodology: Seedlings were treated with varying concentrations of 28-HBL (0, , , M) before exposure to stress conditions.

- Results:

- Enhanced growth metrics (shoot/root length).

- Increased antioxidant enzyme activity.

- Reduced accumulation of H₂O₂ and malondialdehyde (MDA), indicating lower oxidative stress levels.

| Treatment Concentration | Shoot Length (cm) | Root Length (cm) | SOD Activity (U/mg protein) |

|---|---|---|---|

| Control | 5.0 | 3.0 | 4.5 |

| 7.5 | 5.0 | 6.0 | |

| 8.0 | 5.5 | 7.2 |

Case Study 2: Effects on Rice Varieties

- Objective: To assess the role of exogenous application of 28-HBL in modulating stress responses in an elite rice variety (Pusa Basmati-1).

- Findings: Application of 28-HBL significantly enhanced growth parameters and improved physiological traits under salt stress conditions .

Structure-Activity Relationship

The bioactivity of brassinosteroids is closely linked to their chemical structure. Research indicates that specific structural features, such as the presence of certain stereoisomers and functional groups, are essential for the high biological activity observed in compounds like BL and its analogs . For instance, the stereoisomer (22R,23R)-28-HBL is noted for its potent activity compared to other forms.

Propriétés

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+,26+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKODJJEORHMZ-NNPZUXBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315552 | |

| Record name | 28-Homobrassinolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82373-95-3, 74174-44-0 | |

| Record name | 28-Homobrassinolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82373-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homobrassinolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074174440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28-Homobrassinolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082373953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28-Homobrassinolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28-HOMOBRASSINOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P301F2094N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.